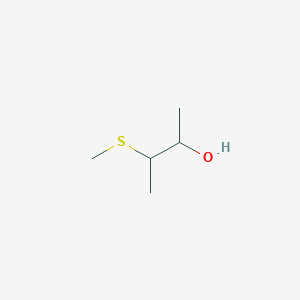
3-(Methylsulfanyl)butan-2-ol
Übersicht
Beschreibung
“3-(Methylsulfanyl)butan-2-ol” is a chemical compound with the molecular formula C5H12OS . It is also known as “3-Sulfanyl-2-methylbutan-1-ol” and "2-methyl-3-sulfanyl-butan-1-ol" .
Synthesis Analysis
While specific synthesis methods for “3-(Methylsulfanyl)butan-2-ol” were not found, the synthesis of similar compounds often involves multiple steps . For example, the synthesis of meso-3,4-hexanediol from 3-hexyne can occur by more than one multi-step pathway . One approach would be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation .Molecular Structure Analysis
The molecular structure of “3-(Methylsulfanyl)butan-2-ol” consists of 5 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom . The InChI code for this compound is "InChI=1S/C5H12OS/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3" .Chemical Reactions Analysis
While specific chemical reactions involving “3-(Methylsulfanyl)butan-2-ol” were not found, similar compounds like butan-2-ol undergo reactions such as dehydration . In this process, the alcohol is protonated by the acid catalyst, the protonated alcohol loses a water molecule to give a carbocation, and the carbocation formed loses a hydrogen ion and forms a double bond .Physical And Chemical Properties Analysis
“3-(Methylsulfanyl)butan-2-ol” has a molecular weight of 120.22 .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Storage
“3-(Methylsulfanyl)butan-2-ol” has a CAS Number of 161528-03-6 and a molecular weight of 120.22 . It is a liquid at room temperature .
Use in Catalysts
This compound has been used in the development of active, selective, and stable multicrystalline catalytic coatings on the inner surface of microcapillary reactors . These catalysts address environmental problems of fine organic synthesis by reducing the large quantities of reagents and byproducts .
Hydrogenation of Acetylenic Alcohols
“3-(Methylsulfanyl)butan-2-ol” has been used in the hydrogenation of 2-methyl-3-butyn 2-ol . The catalytic parameters depend on the adsorption properties and activity of PdZn and Pd (0) active centers .
Use in Microcapillary Reactors
This compound has been used in the development of thin-film nanosized bimetallic catalysts based on mesoporous pure titania and doped with zirconia, ceria, and zinc oxide, for use in microreactors .
Stability in Reaction Conditions
Under reaction conditions, resistance to the decomposition of PdZn is a factor that affects the stability of the catalyst . The zinc-doped coating proved to be the most selective and stable in the reaction of selective hydrogenation of acetylenic alcohols in a microcapillary reactor .
Use in Environmental Solutions
The introduction of catalysts eliminates the disadvantages of stoichiometric synthesis, i.e., a large amount of waste (inorganic salts) and the use of toxic and environmentally unsafe aggressive reagents .
Wirkmechanismus
Target of Action
It is known to be a volatile organic compound found in various natural sources .
Biochemical Pathways
3-(Methylsulfanyl)butan-2-ol is a metabolite found in several species, including Coffea arabica, Poncirus trifoliata, Lynx rufus, Passiflora edulis, Felis catus, and Panthera pardus
Safety and Hazards
This compound is classified as a flammable liquid and vapor. It may cause respiratory irritation and drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .
Eigenschaften
IUPAC Name |
3-methylsulfanylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-4(6)5(2)7-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCVPLQEQJRBHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)SC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541406 | |
| Record name | 3-(Methylsulfanyl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanyl)butan-2-ol | |
CAS RN |
161528-03-6 | |
| Record name | 3-(Methylsulfanyl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




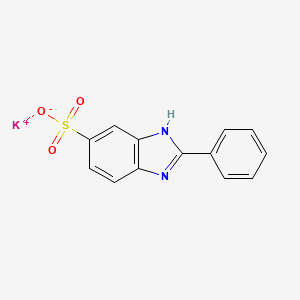
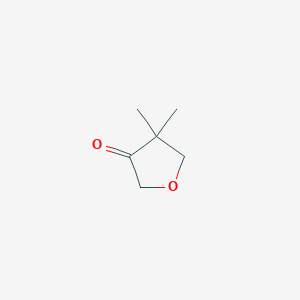
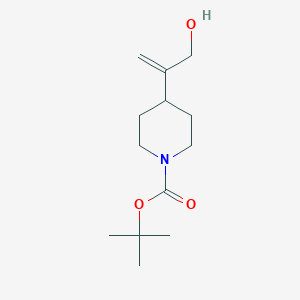
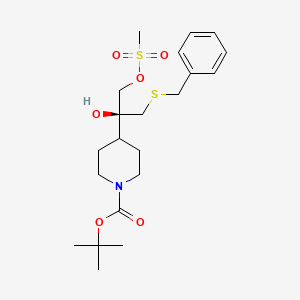



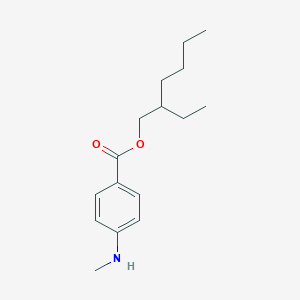
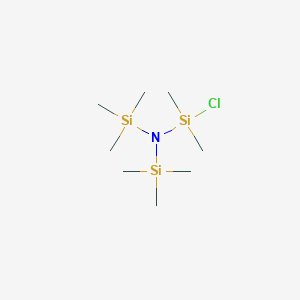


![Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B3048162.png)
